

Application Notes and Protocols for the Mislow-Evans Rearrangement of Allylic Sulfoxides

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Compound of Interest

Compound Name: Sulfoxide

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Abstract

The Mislow-Evans rearrangement is a powerful and highly stereoselective thermal^{[1][2]}-sigmatropic rearrangement of allylic **sulfoxides** to allylic sulfenate esters. In the presence of a thiophilic reagent, these intermediates are readily converted to the corresponding allylic alcohols. This reaction is a cornerstone in modern organic synthesis for the stereocontrolled formation of allylic alcohols, where the chirality at the sulfur atom of the **sulfoxide** is efficiently transferred to a new stereocenter at the carbon bearing the hydroxyl group.^{[1][3]} This application note provides detailed protocols for the classic Mislow-Evans rearrangement and a recently developed dearomative variant, along with data on substrate scope and stereoselectivity.

Introduction

First reported by Kurt Mislow in 1966 and its synthetic utility extensively developed by David A. Evans, the Mislow-Evans rearrangement has become an indispensable tool for the synthesis of complex molecules, including natural products.^{[1][3]} The reaction proceeds through a concerted, five-membered cyclic transition state, which accounts for its high degree of stereocontrol. The starting allylic **sulfoxides** can be prepared enantioselectively from the corresponding sulfides, allowing for the synthesis of enantioenriched allylic alcohols.^[1] A key advantage of this method is the predictable formation of trans-allylic alcohols.^[1]

Recently, the scope of the Mislow-Evans rearrangement has been expanded to include a dearomative variant, enabling the synthesis of benzylic alcohols from aryl **sulfoxides**.^{[2][4]} This novel transformation proceeds under basic conditions and significantly broadens the applicability of this rearrangement in synthetic and medicinal chemistry.^{[2][4]}

Signaling Pathways and Experimental Workflows

Mechanism of the Classic Mislow-Evans Rearrangement

The reaction is initiated by a thermal^{[1][2]}-sigmatropic rearrangement of an allylic **sulfoxide** to form an allylic sulfenate ester. This intermediate is then cleaved by a thiophile, such as trimethyl phosphite, to yield the allylic alcohol and a sulfur-containing byproduct.

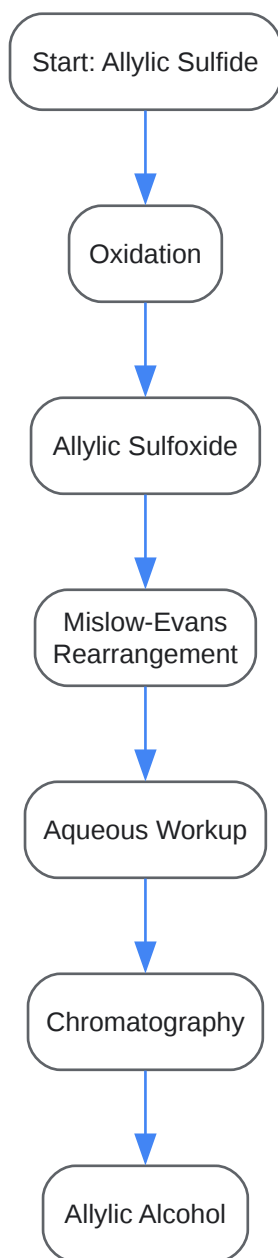


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Caption: Mechanism of the Mislow-Evans Rearrangement.

Experimental Workflow for the Mislow-Evans Rearrangement

A typical workflow involves the preparation of the allylic **sulfoxide**, followed by the rearrangement and subsequent purification of the allylic alcohol product.



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Caption: Experimental workflow for the Mislow-Evans Rearrangement.

Data Presentation

Table 1: Substrate Scope of the Classic Mislow-Evans Rearrangement

Entry	Allylic Sulfoxide Substrate	Product	Yield (%)	Diastereomeric Ratio (d.r.)	Ref.
1	Phenyl (E)-cinnamyl sulfoxide	(E)-cinnamyl alcohol	>95	>98:2	[5]
2	Phenyl (Z)-cinnamyl sulfoxide	(Z)-cinnamyl alcohol	>95	>98:2	[5]
3	1,2-Dimethylallyl phenyl sulfoxide	2-Methyl-2-buten-1-ol	85	97:3 (E/Z)	[5]
4	(R)-Phenyl allyl sulfoxide	(R)-Allyl alcohol	90	>95:5 e.r.	[1]

Table 2: Substrate Scope of the Dearomative Mislow-Evans Rearrangement

Entry	Aryl Sulfoxide Substrate	Product	Yield (%)	Conditions	Ref.
1	2-Ethyl-1-(methylsulfinyl)naphthalene	1-(1-Naphthyl)propan-1-ol	84	KOtBu, DME, rt, 12 h	[4]
2	2-Methyl-1-(methylsulfinyl)naphthalene	1-(1-Naphthyl)ethanol	75	KOMe, MTBE, 110 °C, 12 h	[4]
3	1-(Cyclohexylethyl)-2-(methylsulfinyl)naphthalene	1-(2-Naphthyl)cyclohexylethanol	83	KOtBu, DME, rt, 36 h	[4]
4	2-(Methylsulfinyl)-5-phenylthiophene	(5-Phenylthiophen-2-yl)methanol	65	KOtBu, DME, 50 °C, 24 h	[4]

Experimental Protocols

Protocol 1: General Procedure for the Classic Mislow-Evans Rearrangement

This protocol is a representative procedure for the thermal rearrangement of an allylic **sulfoxide** in the presence of a thiophile.

Materials:

- Allylic **sulfoxide** (1.0 mmol)
- Trimethyl phosphite (1.5 mmol)
- Anhydrous methanol (10 mL)

- Anhydrous toluene or benzene (optional, 10 mL)
- Argon or Nitrogen atmosphere

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic **sulfoxide** (1.0 mmol).
- The flask is purged with argon or nitrogen.
- Add anhydrous methanol (10 mL) and trimethyl phosphite (1.5 mmol) via syringe.
- The reaction mixture is heated to reflux (typically 65 °C for methanol) and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the pure allylic alcohol.

Protocol 2: General Procedure for the Dearomative Mislow-Evans Rearrangement

This protocol describes the base-mediated dearomative rearrangement of aryl **sulfoxides**.

Materials:

- Aryl **sulfoxide** (0.10 mmol)
- Potassium tert-butoxide (KOtBu) (0.20 mmol, 2.0 equiv)
- Anhydrous dimethoxyethane (DME) (3.3 mL)
- Argon atmosphere (in a glovebox)

- Oven-dried microwave vial with a stir bar

Procedure:

- Inside an argon-filled glovebox, add the aryl **sulfoxide** (0.10 mmol) and potassium tert-butoxide (0.20 mmol) to an oven-dried microwave vial containing a stir bar.[\[4\]](#)
- Add anhydrous DME (3.3 mL) to the vial via a syringe.[\[4\]](#)
- Seal the vial with a cap and remove it from the glovebox.
- Stir the reaction mixture at room temperature for 12 hours.[\[4\]](#)
- Upon completion (monitored by TLC or LC-MS), open the vial to the air.
- Quench the reaction by adding water (0.15 mL).
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the residue by flash column chromatography on silica gel to yield the desired benzylic alcohol.[\[4\]](#)

Protocol 3: Synthesis of Allylic Sulfoxides via Oxidation of Allylic Sulfides

This is a general procedure for the preparation of the starting allylic **sulfoxides**.

Materials:

- Allylic sulfide (2.0 mmol)
- Hydrogen peroxide (30% aqueous solution, 8.0 mmol)
- Glacial acetic acid (2 mL)
- Sodium hydroxide solution (4 M)
- Dichloromethane (CH_2Cl_2)

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the allylic sulfide (2.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask at room temperature.
- Slowly add 30% aqueous hydrogen peroxide (8.0 mmol) to the solution.
- Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting sulfide is consumed.
- Carefully neutralize the reaction mixture with 4 M aqueous sodium hydroxide solution.
- Extract the product with dichloromethane (3 x 15 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the allylic **sulfoxide**, which can be further purified by column chromatography if necessary.

Conclusion

The Mislow-Evans rearrangement offers a reliable and highly stereoselective method for the synthesis of allylic and, more recently, benzylic alcohols. The operational simplicity of the classic thermal rearrangement and the mild conditions of the dearomative variant make these protocols valuable assets for synthetic chemists in academic and industrial research. The predictable stereochemical outcome, stemming from the suprafacial[1][2]-sigmatropic shift, allows for the rational design of synthetic routes to complex chiral molecules.

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